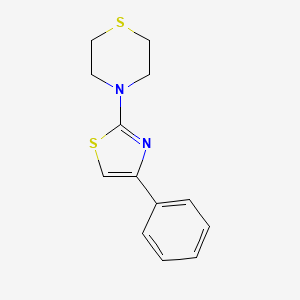
2-(4-苯基-1,3-噻唑-2-基)硫代吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is a heterocyclic compound that features a thiazole ring fused with a thiomorpholine moiety. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
The primary target of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is believed to be the S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for polyamine biosynthesis and the control of cellular growth and proliferation .
Mode of Action
It is believed that the compound interacts with its target enzyme, leading to disruption of the methionine salvage pathway . This disruption could potentially lead to a decrease in cellular growth and proliferation .
Biochemical Pathways
4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine affects the methionine salvage pathway, a biochemical pathway that recycles methionine from 5’-methylthioadenosine, the by-product of polyamine biosynthesis . Disruption of this pathway can lead to a decrease in polyamine levels, which are essential for cell growth and proliferation .
Pharmacokinetics
Thiazoles, the class of compounds to which it belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially impact the bioavailability of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine.
Result of Action
The molecular and cellular effects of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine’s action are likely related to its disruption of the methionine salvage pathway . This disruption could lead to decreased levels of polyamines, which could in turn lead to decreased cell growth and proliferation .
Action Environment
The action, efficacy, and stability of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine could potentially be influenced by various environmental factors. For instance, the pH of the environment could impact the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability or action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with thiomorpholine under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like chloroform, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
化学反应分析
Types of Reactions
4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides or alkyl groups .
相似化合物的比较
Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: Shares the thiazole ring but lacks the thiomorpholine moiety.
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure with a bromine atom instead of a phenyl group.
N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Contains a benzamide group in addition to the thiazole ring.
Uniqueness
4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is unique due to the presence of both the thiazole ring and the thiomorpholine moiety, which may confer distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S2/c1-2-4-11(5-3-1)12-10-17-13(14-12)15-6-8-16-9-7-15/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNIFMSWYIXNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2424770.png)
![5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2424773.png)
![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2424778.png)
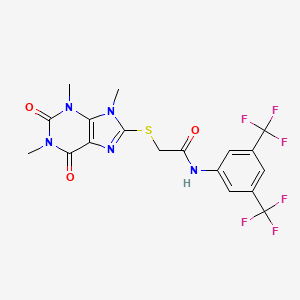
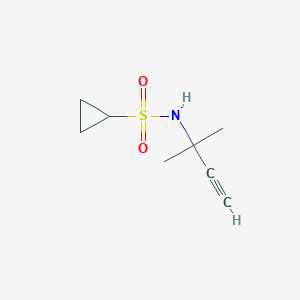
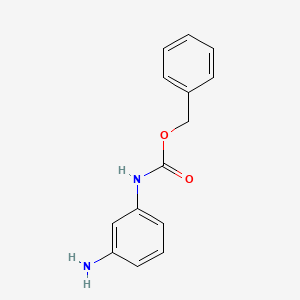
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethanesulfonyl)benzamide](/img/structure/B2424782.png)
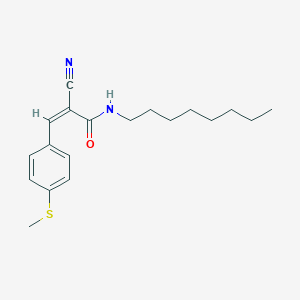
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2424784.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424785.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)
![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)

![ethyl 6-(3,4-difluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2424793.png)
